N-(3-インドリルアセチル)-L-アラニン

説明

Synthesis Analysis

The synthesis of IAA and its derivatives, including IAA-L-Ala, often involves complex chemical reactions that aim to replicate or modify the naturally occurring IAA to understand its function or to enhance its properties for various applications. For example, Magnus, Bandurski, and Schulze (1980) detailed the synthesis of deuterium-labeled IAA, which is crucial for mass spectrometric assays and offers insights into the synthesis techniques that can be adapted for IAA-L-Ala (Magnus et al., 1980).

Molecular Structure Analysis

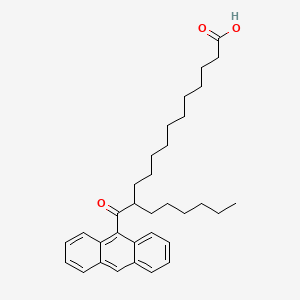

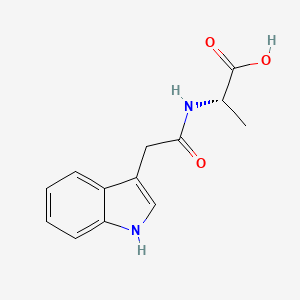

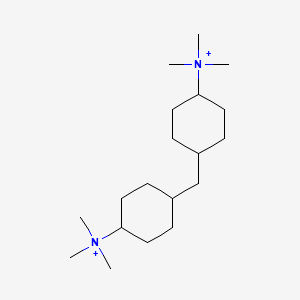

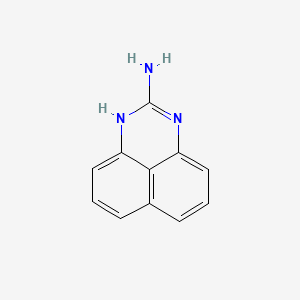

The molecular structure of IAA-L-Ala, like its parent compound IAA, is defined by the indole ring and the side chain that carries the carboxylic acid functional group. The presence of the L-Alanine moiety in IAA-L-Ala introduces additional structural features that can influence its binding and activity in biological systems. Studies on related compounds provide insights into how these structures interact with biological targets, with NMR and computer simulations revealing conformational properties critical to their activity (Polinsky et al., 1992).

科学的研究の応用

植物成長調節

IAA-L-Alaは、植物の成長に重要な役割を果たすオーキシン抱合体です。 活性植物ホルモンであるインドール-3-酢酸(IAA)の貯蔵形態として、細胞分裂、伸長、分化などの植物成長の様々な側面を調節します 。IAA-L-Alaのような抱合体からのIAAの制御された放出は、最適な植物成長のためのホルモンの安定した供給を保証します。

ストレス応答モジュレーション

研究は、IAA-L-Alaが植物のストレス条件に対する応答に関与している可能性を示しています。 抱合体は加水分解されて遊離IAAを放出し、干ばつ、塩分、極端な温度などの環境ストレスに対する植物の生理的応答を調節します .

発達過程

IAA-L-Alaは、植物における重要な発達プロセスに関与しています。それは、維管束組織の形成、胚の発生、芽と根系の開始に関連付けられています。 抱合と脱抱合によるオーキシンレベルの精密な調節は、これらのプロセスに不可欠です .

オーキシン恒常性のモジュレーション

重要な植物ホルモンであるオーキシンは、IAA-L-Alaのようなその抱合体の合成と加水分解によって恒常性を維持しています。 このバランスは、植物の全体的な成長と発達に不可欠であり、オーキシンレベルが過剰にも不足にもならないようにします .

農業用途

IAA-L-Alaは、作物の収量増加、植物の健康改善、害虫や病気への抵抗力向上に役立つ農業において潜在的な用途があります。 オーキシンレベルに影響を与えることで、果実の発達と熟成プロセスに間接的に影響を与えることができます .

バイオテクノロジー研究

バイオテクノロジー研究において、IAA-L-Alaはオーキシン作用と代謝のメカニズムを研究するためのモデル化合物として役立ちます。 IAA-L-Alaの合成と代謝の仕組みを理解することで、作物改良のための新しい戦略を開発することができます .

将来の方向性

作用機序

Target of Action

N-(3-Indolylacetyl)-L-alanine, also known as IAA-L-Ala, primarily targets the heme oxygenase-1 (HO-1) enzyme . HO-1 plays a crucial role in the body’s defense mechanism against oxidative stress . It is also involved in the induction of anti-inflammatory effects .

Mode of Action

IAA-L-Ala interacts with its target, HO-1, and induces its up-regulation . This up-regulation is observed in a dose-dependent manner under both normal and lipopolysaccharide (LPS)-stimulated conditions . The compound also neutralizes free radicals directly, suggesting a dual mode of action .

Biochemical Pathways

The compound affects the biochemical pathways related to inflammation and oxidative stress . By up-regulating HO-1, IAA-L-Ala can mitigate the LPS-triggered nuclear translocation of nuclear factor kappa B (NF-κB) p65, a key player in the inflammatory response . This results in the amelioration of LPS-induced expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), as well as the generation of reactive oxidative species (ROS) and nitric oxide (NO) .

Pharmacokinetics

For instance, its ability to neutralize free radicals and modulate inflammatory responses suggests it can effectively reach and interact with its cellular targets .

Result of Action

The action of IAA-L-Ala leads to molecular and cellular effects, primarily the alleviation of inflammatory responses and free radical generation . By inducing HO-1 and neutralizing free radicals, the compound can mitigate the expression of pro-inflammatory cytokines and the generation of ROS and NO .

Action Environment

The action, efficacy, and stability of IAA-L-Ala can be influenced by various environmental factors. For instance, the presence of LPS, a potent inducer of inflammation, can enhance the compound’s anti-inflammatory effects . .

特性

IUPAC Name |

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-8(13(17)18)15-12(16)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7-8,14H,6H2,1H3,(H,15,16)(H,17,18)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBDCJLXTUCMFLF-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349333 | |

| Record name | IAA-L-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57105-39-2 | |

| Record name | IAA-L-Ala | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-(3-Indolylacetyl)-L-alanine (IAA-L-Ala) in cancer treatment?

A1: Recent studies suggest that pre-treatment serum levels of IAA-L-Ala could be a potential biomarker for predicting treatment efficacy in patients with advanced non-small-cell lung cancer (NSCLC) undergoing PD-1 inhibitor plus chemotherapy. [] Specifically, lower levels of IAA-L-Ala were associated with improved outcomes and longer progression-free survival (PFS) in these patients. [] This finding highlights the potential of IAA-L-Ala as a predictive biomarker for this specific treatment approach.

Q2: How does the role of N-(3-Indolylacetyl)-L-alanine (IAA-L-Ala) differ across various plant species?

A2: While IAA-L-Ala shows promise as a potential biomarker in cancer treatment, it also plays a role in plant metabolism. Research indicates significant differences in the metabolic profiles of watermelon fruits (Citrullus spp.) with varying domestication statuses. [] IAA-L-Ala was identified as one of the main divergent metabolites contributing to the difference between cultivated watermelon fruits with different flesh colors. [] This highlights the diverse roles this compound can play across different biological contexts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1211751.png)